molecular formula C9H15ClN2O2 B562800 2S-(1-Tetrahydro-pyrimid-2-onyl)-3-methyl-butanoyl Chloride CAS No. 192800-77-4

2S-(1-Tetrahydro-pyrimid-2-onyl)-3-methyl-butanoyl Chloride

Cat. No. B562800
CAS RN: 192800-77-4
M. Wt: 218.681
InChI Key: CVUOJBKULXTCRU-ZETCQYMHSA-N
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Description

“2S-(1-Tetrahydro-pyrimid-2-onyl)-3-methyl-butanoic acid” is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.20318 . It is categorized under Lopinavir .


Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydro-pyrimidin-2-one group attached to a 3-methyl-butanoic acid group .

Scientific Research Applications

Pharmaceutical Intermediates

This compound is categorized under pharmaceutical intermediates . Pharmaceutical intermediates are crucial components in the production of pharmaceuticals. They are often used in various stages of drug manufacturing.

Lopinavir Intermediate

The compound is specifically mentioned as an intermediate in the synthesis of Lopinavir . Lopinavir is an antiretroviral medication used along with Ritonavir in the treatment of HIV/AIDS.

Chiral Standards

It is also classified under chiral standards . Chiral standards are used in chiral chromatography, a technique used to separate stereoisomers. This is particularly important in pharmaceutical synthesis where the bioactivity of stereoisomers can vary greatly.

Heterocycles

The compound falls under the category of heterocycles . Heterocyclic compounds are organic compounds that contain at least one atom other than carbon within the ring structure. These compounds have applications in a wide range of areas including pharmaceuticals, agrochemicals, and dyes.

Fine Chemicals

It is also classified as a fine chemical . Fine chemicals are complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes. They are described by exacting specifications, used for further processing within the chemical industry and sold for more than $10 per kg.

Stable Isotopes

The compound is also categorized under stable isotopes . Stable isotopes have a stable proton to neutron ratio and do not undergo radioactive decay. They are used in a variety of applications including tracing the path of chemical reactions, understanding metabolic pathways, and in medical diagnostics.

properties

IUPAC Name

(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O2/c1-6(2)7(8(10)13)12-5-3-4-11-9(12)14/h6-7H,3-5H2,1-2H3,(H,11,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUOJBKULXTCRU-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)Cl)N1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)Cl)N1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652678
Record name (2S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

192800-77-4
Record name (2S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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